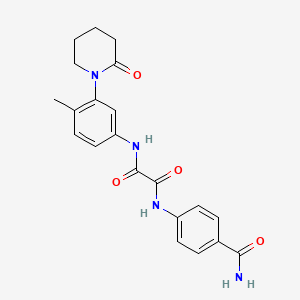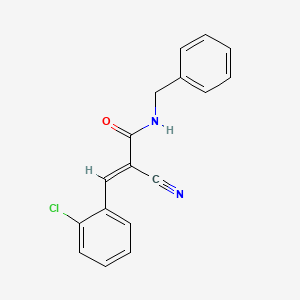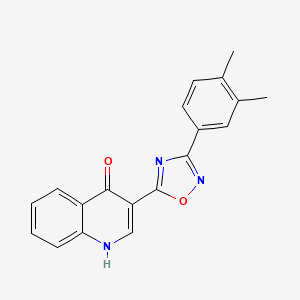
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.46. The purity is usually 95%.
The exact mass of the compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and related compounds has primarily focused on their synthesis, characterization, and potential biological activities. For instance, Hassan et al. (2014) describe the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Photosynthetic Electron Transport Inhibition
Compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been evaluated for their ability to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened a series of pyrazole derivatives as potential inhibitors, finding that some compounds exhibited inhibitory properties comparable to commercial herbicides, which could imply their use in agricultural research to develop new herbicides or study photosynthesis (Vicentini et al., 2005).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of derivatives of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been a focal point of research. Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, evaluating their antibacterial bioactivity against different strains and antifungal activity, indicating the potential for these compounds in developing new antimicrobial agents (Othman & Hussein, 2020).
Inhibitors of Photosynthetic Electron Transport
Further studies on derivatives of this chemical structure have explored their potential as photosynthetic electron transport inhibitors. Vicentini et al. (1994) outlined a procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, suggesting applications in studying the mechanisms of photosynthesis and developing herbicides (Vicentini et al., 1994).
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-14(26-17(20-11)13-4-2-9-25-13)10-18-16(24)12-5-6-15(22-21-12)23-8-3-7-19-23/h2-9H,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHURYBLRKVGHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-oxaspiro[3.5]nonan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2947670.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)


![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)
![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)


![(1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)
![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)
![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)